molecular formula C12H15N5O B276349 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one

2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one

Cat. No. B276349
M. Wt: 245.28 g/mol
InChI Key: WMADXHSXTOOPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes that play a crucial role in the growth and proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one involves the inhibition of CDKs and Aurora kinases. By inhibiting these enzymes, this compound can disrupt the cell cycle and prevent the growth and proliferation of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer properties, 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response, suggesting that it may have potential as a treatment for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one in lab experiments is its potency as an inhibitor of CDKs and Aurora kinases. This makes it a valuable tool for studying the cell cycle and the growth and proliferation of cancer cells. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one. One area of focus is the development of more potent and selective inhibitors of CDKs and Aurora kinases. Additionally, this compound may have potential as a treatment for other diseases such as inflammatory and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one involves the reaction of 4-methylpiperidine-1-carboxylic acid with 2,4-dichloro-5-nitropyrimidine in the presence of a base such as triethylamine. The resulting intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to yield the final product.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases, which play a crucial role in the cell cycle and the growth and proliferation of cancer cells. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.

properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C12H15N5O/c1-8-2-4-17(5-3-8)12-13-6-9-10(16-12)14-7-15-11(9)18/h6-8H,2-5H2,1H3,(H,13,14,15,16,18)

InChI Key

WMADXHSXTOOPNO-UHFFFAOYSA-N

Isomeric SMILES

CC1CCN(CC1)C2=NC=C3C(=N2)NC=NC3=O

SMILES

CC1CCN(CC1)C2=NC=C3C(=N2)NC=NC3=O

Canonical SMILES

CC1CCN(CC1)C2=NC=C3C(=N2)NC=NC3=O

Origin of Product

United States

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